molecular formula C11H12BrN3OS B2687949 3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol CAS No. 2380042-03-3

3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol

Cat. No.: B2687949
CAS No.: 2380042-03-3
M. Wt: 314.2
InChI Key: XDFQQWXWGNBBHY-UHFFFAOYSA-N
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Description

3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol is a chemical compound that features a bromopyrimidine moiety linked to a thiophene ring via a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyrimidine and thiophene-3-carbaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 5-bromopyrimidine with thiophene-3-carbaldehyde under basic conditions.

    Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the bromopyrimidine or thiophene rings.

    Substitution: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include fully reduced pyrimidine or thiophene derivatives.

    Substitution: Products include substituted pyrimidine derivatives.

Scientific Research Applications

3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyrimidine: Similar in structure but lacks the thiophene ring.

    5-Bromopyrimidine: Lacks the amino and thiophene groups.

    3-Amino-2-bromopyridine: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

3-[(5-Bromopyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol is unique due to the presence of both a bromopyrimidine and a thiophene ring, which can confer distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[(5-bromopyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3OS/c12-9-5-14-11(15-6-9)13-3-1-10(16)8-2-4-17-7-8/h2,4-7,10,16H,1,3H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFQQWXWGNBBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CCNC2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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